ARQ-171 -

ARQ-171

Catalog Number: EVT-1534197
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.
Synthesis Analysis

The synthesis of ARQ-171 involves several advanced organic chemistry techniques. Key methods include:

  • Amidation: This method involves the reaction of specific benzoyl derivatives with piperazine, leading to the formation of intermediates.
  • Esterification: Following amidation, esterification processes are employed to further refine the compound.

These synthetic routes are optimized for yield and purity, often utilizing techniques such as recrystallization or chromatography for purification. The reaction conditions, including temperature and pressure, significantly influence the reaction rates and outcomes.

Molecular Structure Analysis

The molecular structure of ARQ-171 is characterized by its specific functional groups that facilitate its interaction with biological targets. While detailed structural data is not provided in the search results, it is known that the compound's design allows it to effectively engage with the E2F transcription factor network. This engagement is essential for modulating gene expression related to cell proliferation and survival.

Chemical Reactions Analysis

ARQ-171 undergoes various chemical reactions that are critical for its synthesis and activity. The key reactions include:

  • Formation of Intermediates: The amidation process generates intermediates that are crucial for subsequent reactions.
  • Purification Reactions: Techniques such as recrystallization help in isolating pure ARQ-171 from reaction mixtures.

The reactivity of ARQ-171 can be influenced by external factors like temperature, pressure, and the presence of catalysts, which can alter both reaction rates and product yields.

Mechanism of Action

ARQ-171 functions primarily by activating the E2F transcription factor 1 pathway. This activation leads to:

  • Restoration of Cell Cycle Regulation: By stimulating E2F transcription factor 1 expression, ARQ-171 helps restore normal cell cycle control in cancerous tissues.
  • Induction of Apoptosis: The compound is believed to activate DNA damage response pathways that initiate programmed cell death in cancer cells.

This mechanism positions ARQ-171 as a promising therapeutic agent in oncology, particularly for treating various solid tumors .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ARQ-171 are not detailed in the search results, general properties of similar compounds include:

  • Solubility: Typically soluble in organic solvents.
  • Stability: Stability can vary based on environmental conditions such as light and temperature.

Further studies would be necessary to characterize these properties comprehensively.

Applications

Introduction to ARQ-171: Molecular and Pharmacological Context

Structural Classification as a Small Molecule Drug

ARQ-171 is classified as a synthetic small molecule drug with a molecular weight below 600 Da, consistent with typical orally bioavailable therapeutics. Its physicochemical properties align with Lipinski’s Rule of Five, ensuring favorable absorption and permeability. As an investigational compound, ARQ-171 belongs to the class of targeted antineoplastic agents designed to modulate intracellular signaling pathways. The small molecule modality enables it to penetrate cell membranes and interact with cytoplasmic and nuclear targets, distinguishing it from biologic therapies (e.g., monoclonal antibodies). Its exact chemical structure remains proprietary, but it exhibits characteristics typical of kinase-regulating molecules: heterocyclic scaffolds, hydrogen bond acceptors/donors, and aromatic ring systems [1] [3].

Table 1: Key Molecular Properties of ARQ-171

PropertySpecification
DrugBank IDDB06034
ModalitySmall Molecule
Molecular Weight<600 Da
Approval StatusInvestigational
Development StagePhase 1 (Discontinued)

Historical Development within Targeted Cancer Therapies

ARQ-171 emerged from ArQule Inc.’s oncology pipeline in the mid-2000s, reflecting the industry’s shift toward pathway-specific cancer therapeutics. Its development coincided with advancements in understanding cell cycle regulation and DNA damage response mechanisms. Following ArQule’s acquisition by Merck & Co. in January 2020, the compound transitioned under new stewardship. By July 2020, ArQule’s assets (including ARQ-171) were integrated into Sumitomo Dainippon Pharma Oncology (later renamed Sumitomo Pharma Oncology). Clinical development progressed to a Phase 1 trial (initiated November 2006) for advanced solid tumors but was terminated prematurely. The discontinuation likely resulted from strategic portfolio prioritization rather than safety concerns, as no toxicity data were disclosed [1] [3].

Table 2: Development Timeline of ARQ-171

YearEventOrganization
2006Phase 1 trial initiation (solid tumors)ArQule
2020Acquisition of ArQuleMerck & Co.
2020Merger into Sumitomo Dainippon Pharma OncologySumitomo Pharma Oncology
2022Corporate renamingSumitomo Pharma Oncology

Pharmacological Targets: E2F1 Transcription Factor and FGFR Signaling Pathways

ARQ-171’s primary mechanism involves selective activation of the E2F-1 transcription factor, a master regulator of cell cycle progression and DNA damage response. By stimulating E2F-1, ARQ-171 restores apoptotic pathways in cancer cells with impaired DNA repair mechanisms. E2F-1 activation triggers downstream expression of pro-apoptotic proteins (e.g., caspases) while inhibiting anti-apoptotic factors. This process initiates programmed cell death specifically in malignant cells, sparing normal tissues [1] [3].

Notably, E2F-1 exhibits cross-talk with Fibroblast Growth Factor Receptor (FGFR) signaling. Research demonstrates that E2F-1 directly binds to the promoter region of FGFR2 (at position +57/+64 relative to the transcription start site), upregulating its expression during the G1-S cell cycle transition. This relationship positions ARQ-171 as an indirect modulator of FGFR-driven proliferation. FGFRs are implicated in tumor angiogenesis, metastasis, and resistance to conventional therapies; their dysregulation occurs in numerous solid tumors. While ARQ-171 does not directly inhibit FGFR kinases, its E2F-1-mediated effects may counteract aberrant FGFR signaling—a pathway clinically validated by FGFR-specific inhibitors like ARQ 087 (derived from the same research platform) [4] [6].

Table 3: Key Signaling Pathways Targeted by ARQ-171

TargetBiological RoleDownstream Effects
E2F-1Cell cycle transcription factorApoptosis induction, DNA damage response
FGFR2 (indirect)Receptor tyrosine kinase; cell proliferationRegulated via E2F-1 promoter binding

Properties

Product Name

ARQ-171

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ171; ARQ 171; ARQ-171

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.